3-(3-Tert-butoxy-3-oxopropyl)benzoic acid CAS number and identifiers
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid CAS number and identifiers
Orthogonal Linker Design in Medicinal Chemistry
Part 1: Core Directive & Introduction
3-(3-Tert-butoxy-3-oxopropyl)benzoic acid (CAS: 2005470-83-5) represents a critical class of bifunctional linkers used in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and DNA-Encoded Libraries (DELs). Its structural utility lies in its orthogonal protection strategy : the molecule features a free benzoic acid moiety ready for immediate coupling to amines (via amide bond formation), while the aliphatic carboxyl group is masked as an acid-labile tert-butyl ester.
This design allows researchers to sequentially elaborate the molecule—first attaching a warhead or ligand to the benzoic acid, then deprotecting the aliphatic ester under acidic conditions (e.g., TFA/DCM) to reveal a second carboxylic acid for further conjugation. This stepwise control is paramount in avoiding polymerization and ensuring regioselectivity in complex molecule synthesis.
Part 2: Chemical Identifiers & Properties
The following table summarizes the physicochemical properties and identifiers for 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid.
| Property | Detail |
| Chemical Name | 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid |
| CAS Number | 2005470-83-5 |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Physical State | Solid (White to Off-white powder) |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, MeOH); Insoluble in water |
| pKa (Predicted) | ~4.2 (Benzoic acid), ~4.8 (Aliphatic acid, after deprotection) |
| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
| Stability | Stable under basic conditions; Labile to strong acids (TFA, HCl) |
Part 3: Synthetic Logic & Experimental Protocols
The synthesis of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid typically employs a Heck Cross-Coupling followed by Catalytic Hydrogenation . This route is preferred over direct alkylation due to the high regioselectivity and avoidance of harsh conditions that might hydrolyze the ester prematurely.
Step 1: Heck Coupling (Formation of the Alkene Intermediate)
Objective: Couple 3-iodobenzoic acid with tert-butyl acrylate to form (E)-3-(3-tert-butoxy-3-oxoprop-1-en-1-yl)benzoic acid.
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Reagents: 3-Iodobenzoic acid (1.0 eq), tert-Butyl acrylate (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Triphenylphosphine (PPh₃, 10 mol%), Triethylamine (Et₃N, 2.5 eq).
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Solvent: DMF (Dimethylformamide), anhydrous.
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Conditions: 100°C, 12–16 hours, Inert atmosphere (N₂).
Protocol:
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Charge a flame-dried round-bottom flask with 3-iodobenzoic acid (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq).
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Add anhydrous DMF (0.2 M concentration relative to substrate) and Et₃N (2.5 eq).
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Add tert-butyl acrylate (1.2 eq) via syringe.
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Degas the mixture by bubbling nitrogen for 15 minutes.
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Heat to 100°C with stirring for 12 hours. Monitor reaction progress by LC-MS (Target mass: [M+H]⁺ = 249.11 for the alkene).
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Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M HCl (carefully, to pH ~4), water, and brine. Dry over Na₂SO₄, filter, and concentrate.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient) to isolate the unsaturated intermediate.
Step 2: Catalytic Hydrogenation (Saturation of the Linker)
Objective: Reduce the alkene double bond to a saturated alkane chain without affecting the aromatic ring or the tert-butyl ester.
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Reagents: 10% Palladium on Carbon (Pd/C, 10 wt% loading), Hydrogen gas (H₂, balloon pressure).
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Solvent: MeOH (Methanol) or EtOAc/MeOH (1:1).
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Conditions: Room Temperature (RT), 4–6 hours.
Protocol:
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Dissolve the alkene intermediate from Step 1 in MeOH (0.1 M).
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Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen stream. Caution: Pd/C is pyrophoric; keep wet with solvent.
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Purge the flask with hydrogen gas (balloon) three times.
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Stir vigorously at RT under H₂ atmosphere for 4–6 hours. Monitor by LC-MS (Disappearance of alkene peak; appearance of product mass 250.29).
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Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
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Concentration: Evaporate the solvent under reduced pressure to yield 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid as a white solid.
Visualization: Synthetic Pathway
Figure 1: Synthetic route via Heck coupling and catalytic hydrogenation.[1][2][3][4][5]
Part 4: Applications in Drug Discovery
The primary utility of 3-(3-Tert-butoxy-3-oxopropyl)benzoic acid is in Linkerology —the science of designing spacers that connect two pharmacophores.
1. PROTAC Linker Synthesis
In PROTAC design, the linker length and composition critically affect the ternary complex formation (Target Protein - PROTAC - E3 Ligase). This compound provides a 3-carbon aliphatic spacer (plus the phenyl ring rigidity) which is often optimal for avoiding steric clashes while maintaining metabolic stability compared to PEG linkers.
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Workflow:
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Amide Coupling 1: The free benzoic acid is coupled to an amine-containing E3 ligase ligand (e.g., Lenalidomide derivative).
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Deprotection: The tert-butyl ester is cleaved with TFA/DCM to reveal the aliphatic acid.
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Amide Coupling 2: The newly revealed acid is coupled to the target protein ligand (Warhead).
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2. DNA-Encoded Libraries (DEL)
In DEL synthesis, bifunctional building blocks are essential. The orthogonal protection allows for the attachment of the molecule to the DNA-tagged headpiece via the free acid, followed by library expansion at the ester end after deprotection.
Visualization: PROTAC Linker Strategy
Figure 2: Orthogonal deprotection strategy in PROTAC synthesis.
Part 5: Handling & Safety
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Hazards: Like many benzoic acid derivatives, this compound may cause skin and eye irritation (H315, H319). The tert-butyl ester is flammable in bulk; handle away from open flames.
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Storage: Store at -20°C. The ester is sensitive to moisture over long periods; keep desiccated.
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Disposal: Dispose of as hazardous organic waste. Do not release into drains.
References
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ChemicalBook. (2024). 3-(3-tert-Butoxy-3-oxopropyl)benzoic acid Product Page. ChemicalBook. Link
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Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. Link (Cited for general orthogonal protection strategies in library synthesis).
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Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Link (Cited for linker design principles).
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions. Link (Cited for the synthetic methodology).
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